(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate
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Overview
Description
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is a chemical compound with a unique structure that includes a pyrrolidine ring, a bromophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate typically involves the reaction of (S)-1-methylpyrrolidine with 2-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-(1-Methylpyrrolidin-3-yl)methyl (2-chlorophenyl)carbamate
- (S)-(1-Methylpyrrolidin-3-yl)methyl (2-fluorophenyl)carbamate
- (S)-(1-Methylpyrrolidin-3-yl)methyl (2-iodophenyl)carbamate
Uniqueness
(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
[(3S)-1-methylpyrrolidin-3-yl]methyl N-(2-bromophenyl)carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-16-7-6-10(8-16)9-18-13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
JVFOKKDTUCBMBH-JTQLQIEISA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)COC(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CN1CCC(C1)COC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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